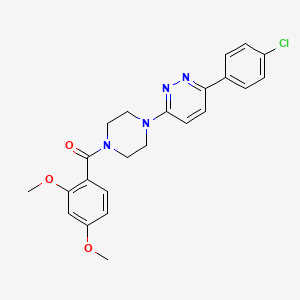

(4-(6-(4-Chlorophenyl)pyridazin-3-yl)piperazin-1-yl)(2,4-dimethoxyphenyl)methanone

Description

Propriétés

IUPAC Name |

[4-[6-(4-chlorophenyl)pyridazin-3-yl]piperazin-1-yl]-(2,4-dimethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClN4O3/c1-30-18-7-8-19(21(15-18)31-2)23(29)28-13-11-27(12-14-28)22-10-9-20(25-26-22)16-3-5-17(24)6-4-16/h3-10,15H,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMILZQLJNPSQEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

Similar compounds have been shown to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may also target similar biochemical pathways.

Mode of Action

Based on the structure and activity of similar compounds, it can be inferred that it likely interacts with its targets to inhibit their function, leading to the observed anti-tubercular activity.

Biochemical Pathways

This system plays a crucial role in transmitting nerve impulses, and disruption of this system can lead to dramatic behavioral changes and body movement impairment.

Result of Action

Similar compounds have been shown to exhibit significant anti-tubercular activity, suggesting that this compound may also have similar effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations :

The triazole-containing analog in introduces a hydrogen-bonding motif absent in the target compound, which may improve selectivity for kinases like JAK2.

Similarity Metrics :

- Using the Tanimoto coefficient (a common chemoinformatics metric for binary fingerprint similarity ), the target compound shares ~65% structural similarity with the compound in (due to shared pyridazine-piperazine scaffolds) but only ~40% with the triazole-based analog in .

Pharmacological Implications :

- The propoxy group in increases lipophilicity (clogP ≈ 3.2 vs. target compound’s clogP ≈ 2.8), suggesting differences in blood-brain barrier penetration.

- The 4-chlorophenyl group in the target compound may confer stronger halogen bonding compared to the fluorophenyl group in , influencing target engagement .

Research Findings and Limitations

- Experimental Data Gaps: No direct in vitro or in vivo data for the target compound are available in the provided evidence. Comparisons are extrapolated from structural analogs and computational models.

- Synthetic Challenges : The piperazine-pyridazine linkage in the target compound may pose stability issues under acidic conditions compared to the triazole-pyrimidine system in .

Q & A

Q. What are the common synthetic routes for this compound, and what key reaction conditions influence yield?

The compound is typically synthesized via multi-step coupling reactions. For example, a piperazine-pyridazine core can be formed through nucleophilic substitution or Buchwald-Hartwig amination. Key conditions include:

- Use of polar aprotic solvents (e.g., DCM or DMF) for solubility .

- Catalytic bases like NaOH or K₂CO₃ to deprotonate intermediates .

- Reaction temperatures between 60–80°C to balance reactivity and decomposition . Yields (~50–70%) are influenced by stoichiometric ratios, purity of starting materials, and inert atmospheres to prevent oxidation .

Q. How is structural characterization performed using spectroscopic methods?

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.0–8.5 ppm for pyridazine and chlorophenyl groups) and methoxy signals (δ ~3.8 ppm) .

- Elemental Analysis : Validate empirical formula (e.g., C, H, N within ±0.4% of theoretical values) .

- X-ray Crystallography : Resolve piperazine and pyridazine ring conformations, as seen in related piperazine-containing structures .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data be resolved across studies?

Contradictions may arise from assay variability (e.g., cell lines, kinase isoforms). Mitigation strategies include:

- Replication : Use standardized protocols (e.g., ATP concentration in kinase assays).

- Statistical Analysis : Apply ANOVA and post-hoc tests (e.g., Tukey’s test) to compare means .

- Orthogonal Assays : Validate activity via SPR (binding affinity) and cellular proliferation assays .

Q. What strategies optimize bioactivity through structure-activity relationship (SAR) studies?

- Substituent Modification : Replace 4-chlorophenyl with electron-withdrawing groups (e.g., 4-fluorophenyl) to enhance kinase binding .

- Piperazine Flexibility : Introduce methyl groups to the piperazine ring to modulate conformational stability .

- In Silico Screening : Use docking software (e.g., AutoDock) to prioritize analogs with predicted high affinity for targets like tyrosine kinases .

Q. What computational approaches predict binding interactions with kinase targets?

- Molecular Docking : Align the compound’s pyridazine moiety with ATP-binding pockets (e.g., using PDB structures like 4ZID) .

- MD Simulations : Assess stability of hydrogen bonds between methoxy groups and kinase hinge regions over 100-ns trajectories.

- Free Energy Calculations : Apply MM-GBSA to rank binding affinities of analogs .

Q. What safety protocols are critical during handling and toxicity assessment?

- Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure .

- Acute Toxicity Testing : Conduct OECD Guideline 423 assays in rodents to determine LD₅₀ .

- Waste Disposal : Neutralize acidic/basic byproducts before incineration .

Methodological Notes

- Synthetic Optimization : For scale-up, replace DCM with greener solvents (e.g., cyclopentyl methyl ether) to improve sustainability .

- Chromatographic Purity : Use HPLC with a C18 column (Kovats retention index calibration) to achieve >98% purity .

- Data Reproducibility : Archive raw NMR/FACS data in open-access repositories (e.g., Zenodo) for peer validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.